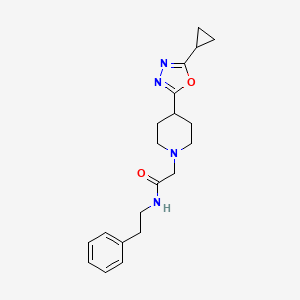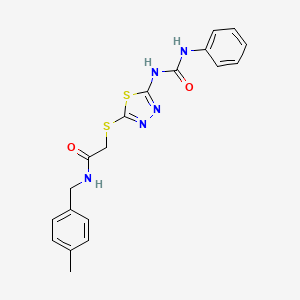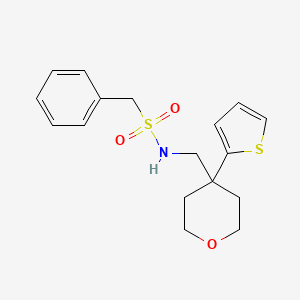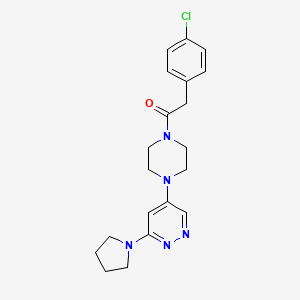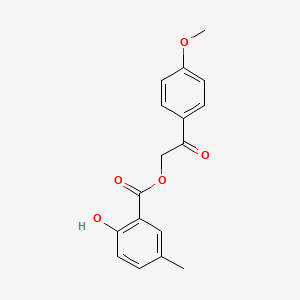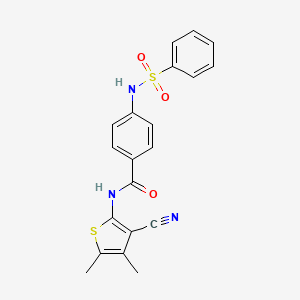
4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a common theme across the papers. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, while paper reports the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes. Paper details the synthesis of novel quinoline derivatives using 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide as a precursor. These methods typically involve multi-step reactions, including the formation of key intermediates and subsequent functionalization.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as elemental analyses, NMR spectroscopy, and mass spectrometry, as indicated in papers and . The structural features of these compounds, such as the presence of substituted phenyl rings, heterocyclic moieties, and sulfonamide groups, are crucial for their biological activity.
Chemical Reactions Analysis
The benzenesulfonamide derivatives are designed to interact with biological targets through specific chemical reactions. For example, the inhibition of kynurenine 3-hydroxylase by compounds in paper involves the interaction of the sulfonamide group with the active site of the enzyme. Similarly, the inhibition of carbonic anhydrase isoforms by compounds in papers , , , and relies on the ability of the sulfonamide group to bind to the zinc ion in the enzyme's active site.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, lipophilicity, and stability, are important for their biological activity and pharmacokinetic profile. While the papers do not provide detailed physicochemical property analysis, these properties can be inferred from the molecular structure and substituents present in the compounds. For instance, the presence of hydrophobic groups would likely increase lipophilicity, which could affect the compounds' ability to cross cell membranes.
Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of novel benzenesulfonamide derivatives and their biological evaluation. For example, Fahim and Shalaby (2019) detailed the synthesis of novel benzenesulfonamide derivatives, exploring their reactivity towards different nucleophiles and evaluating their in vitro antitumor activity against HepG2 and MCF-7 cell lines. These compounds exhibited excellent antitumor activity, highlighting their potential in cancer therapy research (Fahim & Shalaby, 2019).
Ghorab et al. (2017) synthesized a series of benzenesulfonamide derivatives and tested their antimicrobial activity against various bacteria and fungi, showing significant antimicrobial properties. This study underscores the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Carbonic Anhydrase Inhibitory Effects
Research by Gul et al. (2016) on 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrated potent inhibitory effects against human carbonic anhydrase I and II isoenzymes. These findings are significant for understanding the mechanisms of action of carbonic anhydrase inhibitors and for the development of treatments for conditions associated with these enzymes (Gul et al., 2016).
Theoretical Studies and Molecular Docking
Theoretical and experimental studies, including molecular docking and Density Functional Theory (DFT) calculations, provide insights into the chemical reactivity, molecular structure, and interaction of sulfonamide derivatives with biological targets. Fahim and Shalaby's (2019) work includes comprehensive theoretical and experimental studies on the molecular structure and vibrational frequencies of sulfonamide derivatives, facilitating the understanding of their interaction mechanisms with biological targets (Fahim & Shalaby, 2019).
properties
IUPAC Name |
4-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(18(13)12-21)22-19(24)15-8-10-16(11-9-15)23-28(25,26)17-6-4-3-5-7-17/h3-11,23H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBWSFHXCTVDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

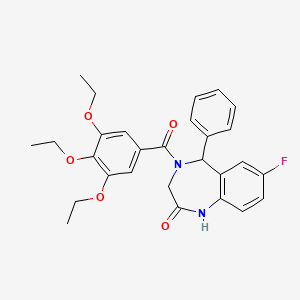
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2499015.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)
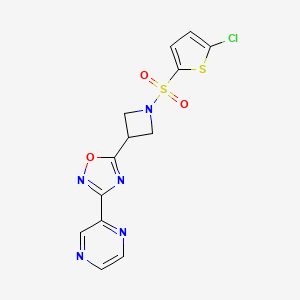
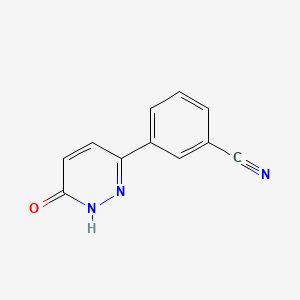
![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide](/img/structure/B2499021.png)
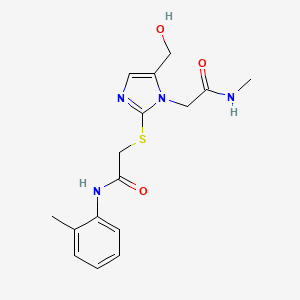
![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)
